molecular formula C11H8ClNO3S B1620953 2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzoic Acid CAS No. 886360-91-4

2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzoic Acid

Cat. No.: B1620953
CAS No.: 886360-91-4
M. Wt: 269.7 g/mol
InChI Key: ZPDAGJCCVJCZJT-UHFFFAOYSA-N
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Description

2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzoic acid is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzoic acid can be achieved through several synthetic pathways. One common method involves the reaction of 2-chloro-1,3-thiazole-5-carboxylic acid with a suitable benzoic acid derivative under specific conditions. The reaction typically requires the use of a base, such as sodium hydroxide, and a solvent like methanol . The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as microwave irradiation or one-pot multicomponent reactions. These methods can enhance the yield and purity of the final product while reducing the reaction time and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the thiazole or benzoic acid moieties .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-1,3-thiazole-5-carboxylic acid
  • 2,4-disubstituted thiazoles
  • Benzothiazole derivatives

Uniqueness

2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzoic acid is unique due to its specific combination of a thiazole ring and a benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to other similar compounds, it may offer enhanced stability, reactivity, or biological activity .

Properties

IUPAC Name

2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3S/c12-11-13-5-7(17-11)6-16-9-4-2-1-3-8(9)10(14)15/h1-5H,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDAGJCCVJCZJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OCC2=CN=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377402
Record name 2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886360-91-4
Record name 2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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